1-Cyclohexyl-3-ethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family, which is recognized for its diverse biological activities and potential therapeutic applications. The structure of this compound features a cyclohexyl group at the first position and an ethyl group at the third position of the indazole ring. Indazoles have been extensively studied for their pharmacological properties, making 1-cyclohexyl-3-ethyl-1H-indazole a compound of interest in medicinal chemistry and drug development.
This compound can be synthesized through various chemical methods, with its molecular formula being C15H20N2 and a molecular weight of 228.33 g/mol. The compound has the CAS number 377079-82-8, and it is available from several chemical suppliers for research purposes.
1-Cyclohexyl-3-ethyl-1H-indazole is classified under indazoles, which are characterized by a fused benzene and pyrazole ring structure. This classification places it among compounds that are often investigated for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
The synthesis of 1-cyclohexyl-3-ethyl-1H-indazole can be achieved through several methods. A common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-azidobenzaldehydes with amines can yield indazoles via the formation of C–N and N–N bonds without requiring a catalyst or solvent.
In industrial settings, large-scale synthesis typically employs optimized reaction conditions to maximize yield and purity. Transition metal catalysts such as copper or silver are often used to facilitate efficient cyclization reactions. The synthesis process may include steps like heating under reflux and subsequent purification through crystallization or chromatography to isolate the desired product.
The molecular structure of 1-cyclohexyl-3-ethyl-1H-indazole can be represented as follows:
Property | Data |
---|---|
Molecular Formula | C15H20N2 |
Molecular Weight | 228.33 g/mol |
IUPAC Name | 1-cyclohexyl-3-ethylindazole |
InChI | InChI=1S/C15H20N2/c1-2... |
InChI Key | AVBCUVKYZANQIQ-UHFFFAOYSA-N |
Canonical SMILES | CCC1=NN(C2=CC=CC=C21)C3CCCCC3 |
This structure highlights the unique arrangement of atoms within the molecule, contributing to its chemical properties and biological activity.
1-Cyclohexyl-3-ethyl-1H-indazole is involved in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 1-cyclohexyl-3-ethyl-1H-indazole involves its interaction with specific molecular targets within biological systems. This compound can bind to various receptors and enzymes, modulating their activity to produce desired biological effects. For instance, derivatives of indazole have been shown to inhibit phosphoinositide 3-kinase δ, which is implicated in respiratory diseases. This modulation can lead to therapeutic outcomes in various conditions.
The physical properties of 1-cyclohexyl-3-ethyl-1H-indazole include:
The chemical properties encompass:
These properties are crucial for understanding how the compound behaves in different environments, influencing its applications in research and industry.
1-Cyclohexyl-3-ethyl-1H-indazole has several applications in scientific research:
These applications highlight the significance of 1-cyclohexyl-3-ethyl-1H-indazole in advancing both fundamental research and practical drug development efforts .
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: